molecular formula C14H13N3 B1499213 3-(O-tolyl)-1H-indazol-5-amine CAS No. 1176546-64-7

3-(O-tolyl)-1H-indazol-5-amine

Cat. No. B1499213
CAS RN: 1176546-64-7
M. Wt: 223.27 g/mol
InChI Key: NPMWAJZZVRSXRT-UHFFFAOYSA-N
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Description

“3-(O-tolyl)-1H-indazol-5-amine” is a complex organic compound. The “O-tolyl” part refers to a tolyl group, which is a functional group related to toluene . They have the general formula CH3C6H4−R, where the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .


Synthesis Analysis

The synthesis of compounds with an o-tolyl group can be achieved through various methods. For instance, the complexes containing the o-tolyl ligand can be synthesized by metathesis starting from trans-(PPh 3) 2 Ni(o-tolyl)Cl (1) . Another approach involves the interaction of various glycosylamines with o-tolylisothiocyanate .


Molecular Structure Analysis

The molecular structure of “3-(O-tolyl)-1H-indazol-5-amine” would include an o-tolyl group (a type of aryl group) attached to an indazole ring at the 3-position and an amine group at the 5-position. The o-tolyl group itself is a type of aryl group that is commonly found in the structure of diverse chemical compounds .


Chemical Reactions Analysis

The chemical reactions involving compounds with an o-tolyl group can be quite diverse. For example, biaryl compounds, which are an important class of aromatic compounds used for the synthesis of various drugs, can be synthesized through Pd-, Ni-catalyzed couplings reactions, such as Suzuki, Negishi, and Kumada reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(O-tolyl)-1H-indazol-5-amine” would depend on its specific structure. For instance, a related compound, Tri(o-tolyl)phosphine, is a white, water-insoluble solid that is soluble in organic solvents .

Mechanism of Action

The mechanism of action of “3-(O-tolyl)-1H-indazol-5-amine” would depend on its specific use. For instance, methaqualone, a drug that contains a 2-methyl-3-o-tolyl-4(3H)-quinazolinone structure, acts as a positive allosteric modulator at human a1,2,3,5b2,3g2S GABAA receptors .

Safety and Hazards

The safety and hazards associated with “3-(O-tolyl)-1H-indazol-5-amine” would depend on its specific structure and use. For instance, a related compound, Tri(o-tolyl)phosphine, if breathed in, requires moving the person into fresh air and if it comes in contact with skin, it needs to be washed off immediately with plenty of water .

Future Directions

The future directions for “3-(O-tolyl)-1H-indazol-5-amine” would depend on its specific applications. For instance, in the field of nanosystems for tumors and other diseases, overcoming challenges such as DNA barcoding for developing a targeting strategy, high-resolution confocal microscopy for identifying endosomal pathways, and large-scale production are seen as future directions .

properties

IUPAC Name

3-(2-methylphenyl)-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-9-4-2-3-5-11(9)14-12-8-10(15)6-7-13(12)16-17-14/h2-8H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMWAJZZVRSXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653479
Record name 3-(2-Methylphenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(O-tolyl)-1H-indazol-5-amine

CAS RN

1176546-64-7
Record name 3-(2-Methylphenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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